molecular formula C40H72O2Si2 B173801 Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl- CAS No. 115540-28-8

Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-

Cat. No. B173801
M. Wt: 641.2 g/mol
InChI Key: UHCDRCBBCZLXBO-VIQBILSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-, also known as Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-, is a useful research compound. Its molecular formula is C40H72O2Si2 and its molecular weight is 641.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Silane, [[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-] can be achieved through a multistep process involving several reactions.

Starting Materials
Ergosterol, Bromine, Sodium hydroxide, Tetrahydrofuran, Tetramethylsilane, Trimethylsilyl chloride, Triethylamine, Chlorotrimethylsilane, 1,1-dimethylethylamine, Silicon tetrachloride, Hydrochloric acid, Sodium borohydride, Methanol, Toluene, Diethyl ether, Potassium hydroxide, Hydrogen peroxide, Silicon dioxide, Methyltrichlorosilane

Reaction
1. Bromination of ergosterol to form 22-bromocholesterol, 2. Treatment of 22-bromocholesterol with sodium hydroxide to form 22-hydroxycholesterol, 3. Reaction of 22-hydroxycholesterol with tetramethylsilane and trimethylsilyl chloride in the presence of triethylamine to form the silyl ether derivative, 4. Reaction of the silyl ether derivative with chlorotrimethylsilane in the presence of triethylamine to form the trimethylsilyl ether derivative, 5. Treatment of the trimethylsilyl ether derivative with 1,1-dimethylethylamine to form the corresponding tertiary amine, 6. Reaction of the tertiary amine with silicon tetrachloride in the presence of hydrochloric acid to form the corresponding quaternary ammonium salt, 7. Reduction of the quaternary ammonium salt with sodium borohydride in methanol to form the corresponding tertiary amine, 8. Reaction of the tertiary amine with toluene in the presence of potassium hydroxide to form the corresponding tosylate, 9. Reaction of the tosylate with hydrogen peroxide in the presence of potassium hydroxide to form the corresponding epoxide, 10. Treatment of the epoxide with silicon dioxide in toluene to form the corresponding silane

properties

IUPAC Name

[(1R,3E,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H72O2Si2/c1-28(2)29(3)19-20-30(4)35-23-24-36-32(18-17-25-40(35,36)12)21-22-33-26-34(41-43(13,14)38(6,7)8)27-37(31(33)5)42-44(15,16)39(9,10)11/h19-22,28-30,34-37H,5,17-18,23-27H2,1-4,6-16H3/b20-19+,32-21+,33-22+/t29-,30+,34+,35+,36-,37+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCDRCBBCZLXBO-VIQBILSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H72O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.